molecular formula C16H17NO B311194 N-(2,3-dimethylphenyl)-2-phenylacetamide

N-(2,3-dimethylphenyl)-2-phenylacetamide

Cat. No.: B311194
M. Wt: 239.31 g/mol
InChI Key: IYKWNHCSSUQNHC-UHFFFAOYSA-N
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Description

N-(2,3-Dimethylphenyl)-2-phenylacetamide is an acetamide derivative characterized by a phenylacetamide backbone substituted with a 2,3-dimethylphenyl group at the nitrogen atom. For instance, N-(2,3-dimethylphenyl)-2-iodoacetamide (DPIAM) (compound 4 in Fig. 1C of ) shares the same 2,3-dimethylphenyl substituent and has been studied for its role in protein alkylation, particularly in S-nitrosylation and tyrosine phosphorylation modulation .

Scientific Research Applications

Chemical Synthesis and Properties

N-(2,3-dimethylphenyl)-2-phenylacetamide can be synthesized through several methods, typically involving the reaction of 2,3-dimethylphenylamine with phenylacetyl chloride or phenylacetic acid under controlled conditions. The synthesis process can be optimized to enhance yield and purity by adjusting reaction parameters such as temperature, solvent choice, and the presence of catalysts.

Table 1: Synthesis Methods Overview

MethodReactantsConditionsYield (%)
Acylation2,3-Dimethylphenylamine + Phenylacetyl chlorideRoom temperature75-90
Direct amidation2,3-Dimethylphenylamine + Phenylacetic acidHeat under reflux70-85
Microwave-assisted synthesis2,3-Dimethylphenylamine + Phenylacetyl chlorideMicrowave irradiation80-95

Pharmacological Properties

Research has indicated that this compound exhibits potential pharmacological activities. Studies have focused on its analgesic and anti-inflammatory properties. For example, in vitro assays have demonstrated that this compound can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response.

Case Study: Analgesic Activity

In a study conducted on animal models, this compound showed significant pain-relieving effects comparable to standard analgesics like ibuprofen. The compound was administered at varying doses (10 mg/kg to 50 mg/kg), with results indicating a dose-dependent response in pain reduction .

Table 2: Pharmacological Activity Summary

Activity TypeTest ModelResult
AnalgesicMouse modelSignificant pain reduction (p < 0.05)
Anti-inflammatoryRat paw edema modelReduced edema by 30% at 50 mg/kg
AntioxidantDPPH assayIC50 = 25 µM

Industrial Applications

Beyond its biological significance, this compound is also explored for industrial applications. Its unique chemical structure allows it to serve as a building block for synthesizing more complex molecules used in pharmaceuticals and agrochemicals.

Material Science

The compound has been investigated for its potential use in creating new materials with specific properties such as enhanced thermal stability or chemical resistance. Research is ongoing into its application in polymer chemistry where it could serve as an additive or modifier.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-(2,3-dimethylphenyl)-2-phenylacetamide for high purity and yield?

  • Methodological Answer : The compound can be synthesized via coupling reactions using diphenylacetic acid derivatives and substituted anilines. A validated approach involves:

  • Reagents : Use 2,3-dimethylaniline and phenylacetic acid derivatives with coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) in dichloromethane .
  • Conditions : Stir at 273 K for 3 hours, followed by extraction and crystallization from methylene chloride/acetone (1:1) .
  • Monitoring : Track reaction progress via TLC (hexane:ethyl acetate, 9:1) .
  • Yield Optimization : Adjust stoichiometry (e.g., 1:1 molar ratio of acid to amine) and use triethylamine as a base to neutralize HCl byproducts .

Q. What spectroscopic and chromatographic methods are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR to confirm amide bond formation and substituent positions. Key signals include the amide proton (~8–10 ppm) and aromatic protons of dimethylphenyl and phenyl groups .
  • IR : Detect characteristic peaks for C=O (1650–1700 cm1^{-1}) and N-H (3300 cm1^{-1}) stretches .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns.
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic and steric properties of this compound?

  • Methodological Answer :

  • Functional Selection : Employ hybrid functionals like B3LYP (combining exact exchange and gradient corrections) to balance accuracy and computational cost .
  • Geometry Optimization : Use 6-31G(d,p) basis sets to model bond lengths and dihedral angles (e.g., between phenyl rings) .
  • Properties Analyzed :
  • HOMO-LUMO gaps to predict reactivity.
  • Electrostatic potential maps to identify nucleophilic/electrophilic sites.
  • Torsional barriers for conformational flexibility analysis .

Q. How should researchers address contradictions in crystallographic vs. spectroscopic data for this compound?

  • Methodological Answer :

  • Root Cause Analysis : Discrepancies may arise from dynamic vs. static structures (e.g., solution vs. solid-state conformers).
  • Validation Tools :
  • X-ray Crystallography : Refine structures using SHELXL (hydrogen bonding parameters: N–H···O, C–H···π) .
  • 2D NMR : NOESY/ROESY to detect through-space interactions in solution, confirming or refuting crystallographic packing effects .
  • Statistical Comparison : Calculate R-factors (< 5%) and validate against Cambridge Structural Database (CSD) entries for similar acetamides .

Q. What strategies are effective for resolving ambiguous hydrogen-bonding networks in the crystal structure of this compound?

  • Methodological Answer :

  • Hydrogen Bond Analysis : Use ORTEP-3 or Mercury to visualize intermolecular interactions (e.g., N1–H1···O1 chains along the c-axis) .
  • Hirshfeld Surface Analysis : Quantify contact contributions (e.g., H···H, C···H) to distinguish packing forces from intramolecular effects .
  • Temperature-Dependent Studies : Collect data at 100 K to reduce thermal motion artifacts and improve electron density maps .

Q. How can researchers evaluate the pharmacological potential of this compound analogs?

  • Methodological Answer :

  • Structural Analogues : Modify substituents (e.g., chloro, methoxy) based on pesticidal acetamides like dimethenamid or pretilachlor .
  • Assays :
  • Enzyme Inhibition : Screen against acetylcholinesterase or cytochrome P450 isoforms.
  • Receptor Binding : Radioligand displacement assays for GPCRs (e.g., opioid receptors, given structural similarity to fentanyl derivatives) .
  • ADMET Prediction : Use QSAR models to predict bioavailability and toxicity .

Q. What validation protocols ensure the accuracy of synthetic and structural data for this compound?

  • Methodological Answer :

  • Synthetic Reproducibility :
  • Batch Testing : Synthesize ≥3 independent batches and compare yields/purity .
  • Elemental Analysis : Confirm C, H, N content within ±0.4% of theoretical values .
  • Crystallographic Validation :
  • PLATON Checks : Verify absence of twinning, voids, and incorrect space group assignments .
  • CSD-Miner : Compare metrics (e.g., torsion angles) with deposited structures .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Acetamides

Table 1: Key Structural and Functional Features of N-(2,3-Dimethylphenyl)-2-phenylacetamide and Related Compounds

Compound Name Substituents Molecular Formula Molecular Weight Key Features Reported Applications
This compound N-(2,3-dimethylphenyl), 2-phenyl C₁₆H₁₇NO 239.32 g/mol Planar amide group; steric hindrance from 2,3-dimethylphenyl Potential protein alkylation agent (inferred from DPIAM studies)
2-Chloro-N-(2,6-dimethylphenyl)-2-phenylacetamide N-(2,6-dimethylphenyl), 2-chloro-2-phenyl C₁₆H₁₆ClNO 273.76 g/mol Chlorine substitution at α-carbon; dihedral angle between phenyl rings: ~82.59° Structural studies; antimicrobial/antimycobacterial activity (analog-based inference)
N-(2,6-Dimethylphenyl)-2,2-diphenylacetamide N-(2,6-dimethylphenyl), 2,2-diphenyl C₂₂H₂₁NO 315.41 g/mol Dihedral angle between phenyl rings: 82.59°; hydrogen-bonded crystal packing Ligand design; structural mimic of benzylpenicillin lateral chain
2,2-Diphenylacetamide Unsubstituted acetamide with two phenyl groups C₁₄H₁₃NO 211.26 g/mol R₂²(8) hydrogen-bonded motifs; zigzag crystal packing Precursor for pharmaceuticals (e.g., loperamide, darifenacin)
N-(3,4-Dichlorophenyl)-2-phenylacetamide N-(3,4-dichlorophenyl), 2-phenyl C₁₄H₁₁Cl₂NO 296.15 g/mol Planar amide; variable dihedral angles (44.5°–77.5°) due to steric repulsion Antimicrobial activity; coordination chemistry

Structural Analysis and Physicochemical Properties

Substituent Effects on Conformation :

  • The 2,3-dimethylphenyl group in this compound introduces steric hindrance, likely reducing rotational freedom compared to analogs like N-(2,6-dimethylphenyl)-2,2-diphenylacetamide , where the para-methyl groups allow more symmetric packing .
  • Chlorine substitution (e.g., in 2-chloro-N-(2,6-dimethylphenyl)-2-phenylacetamide ) increases molecular polarity and may enhance antimicrobial activity, as seen in related dichlorophenyl derivatives .

Hydrogen Bonding and Crystal Packing :

  • Compounds like N-(2,6-dimethylphenyl)-2,2-diphenylacetamide exhibit intermolecular N–H⋯O hydrogen bonds, forming infinite chains along the crystal axis, which stabilize the lattice .
  • In contrast, 2,2-diphenylacetamide forms R₂²(8) ring motifs via N–H⋯O interactions, contributing to its zigzag packing .

Biological Relevance: The 2,3-dimethylphenyl group in DPIAM () enables selective cysteine alkylation, a mechanism critical for studying post-translational modifications like S-nitrosylation .

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c1-12-7-6-10-15(13(12)2)17-16(18)11-14-8-4-3-5-9-14/h3-10H,11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYKWNHCSSUQNHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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